
Pim-1 kinase inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pim-1 kinase inhibitor 4 is a compound designed to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in various cellular processes such as cell survival, proliferation, and apoptosis. Pim-1 kinase is often overexpressed in certain types of cancer, making it a target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1 kinase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For instance, one common route involves the use of heterocyclic compounds, which are synthesized through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of Pim-1 kinase inhibitors often employs high-throughput screening and optimization techniques to identify potent compounds. These methods include computer-aided drug design, combinatorial chemistry, and automated synthesis platforms .
化学反応の分析
Types of Reactions
Pim-1 kinase inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
特性
分子式 |
C19H12ClN3O |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-(2-phenylpyridin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H12ClN3O/c20-16-8-4-7-14(11-16)18-22-23-19(24-18)15-9-10-21-17(12-15)13-5-2-1-3-6-13/h1-12H |
InChIキー |
SRYWKHYHULAEMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
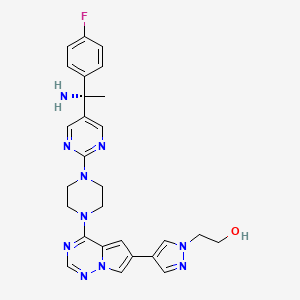

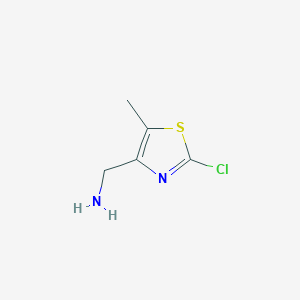
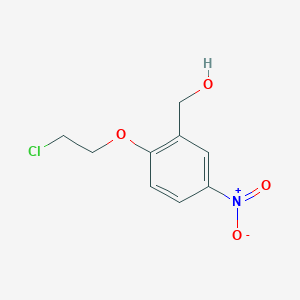
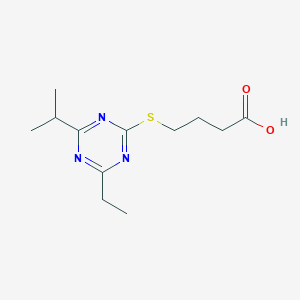
![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
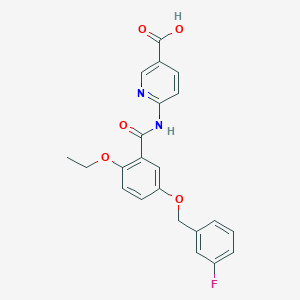

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
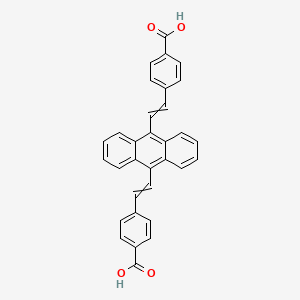
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
